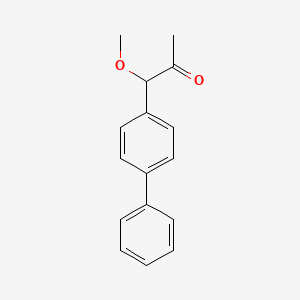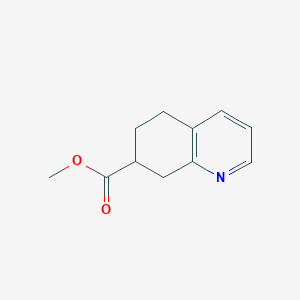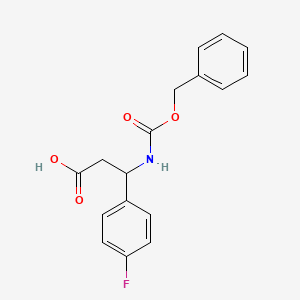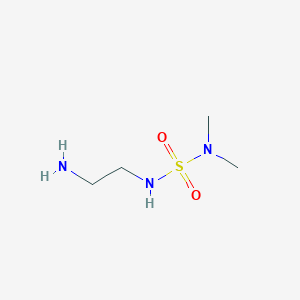
N'-(2-aminoethyl)-N,N-dimethylsulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-aminoethyl)-N,N-dimethylsulfamide is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a dimethylsulfamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)-N,N-dimethylsulfamide typically involves the reaction of N,N-dimethylsulfamide with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
In an industrial setting, the production of N’-(2-aminoethyl)-N,N-dimethylsulfamide can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the outlet. The reaction conditions are optimized to ensure maximum conversion and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-aminoethyl)-N,N-dimethylsulfamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine at room temperature
Major Products Formed
Oxidation: The major product is the corresponding sulfoxide or sulfone.
Reduction: The major product is the corresponding amine.
Substitution: The major products are N-substituted derivatives of N’-(2-aminoethyl)-N,N-dimethylsulfamide
Applications De Recherche Scientifique
N’-(2-aminoethyl)-N,N-dimethylsulfamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N’-(2-aminoethyl)-N,N-dimethylsulfamide involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical pathways. It can form covalent bonds with electrophilic centers in enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)piperazine
- N-(2-aminoethyl)morpholine
Uniqueness
N’-(2-aminoethyl)-N,N-dimethylsulfamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher degree of stability and a broader range of applications in various fields .
Propriétés
Numéro CAS |
107674-92-0 |
|---|---|
Formule moléculaire |
C4H13N3O2S |
Poids moléculaire |
167.23 g/mol |
Nom IUPAC |
1-amino-2-(dimethylsulfamoylamino)ethane |
InChI |
InChI=1S/C4H13N3O2S/c1-7(2)10(8,9)6-4-3-5/h6H,3-5H2,1-2H3 |
Clé InChI |
VXDUVINZNILVIC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


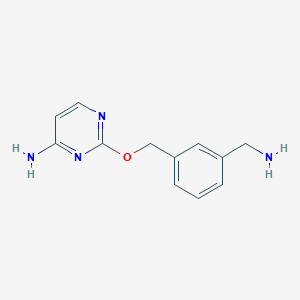
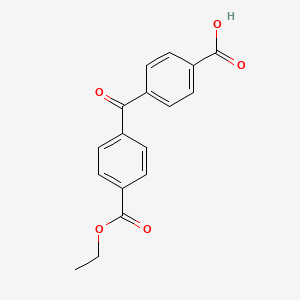
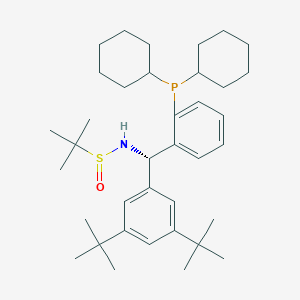
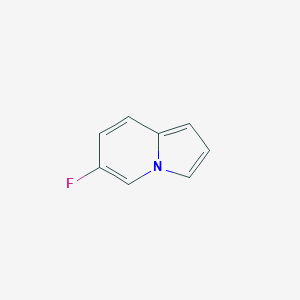
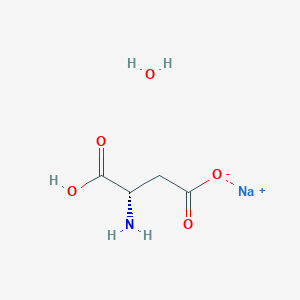
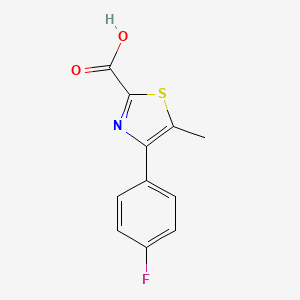

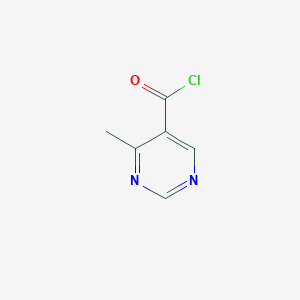
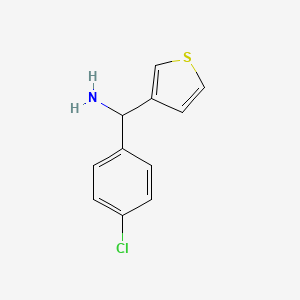

![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13655598.png)
